

An In-depth Technical Guide to *o*-Bromophenyl Acetate: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *o*-Bromophenyl acetate

Cat. No.: B118267

[Get Quote](#)

Introduction

***o*-Bromophenyl acetate**, also known by its IUPAC name (2-bromophenyl) acetate, is an aromatic ester of significant interest to researchers and synthetic chemists.^[1] As a bifunctional molecule, it incorporates a reactive aryl bromide moiety and an ester functional group, making it a versatile building block in organic synthesis. The strategic placement of the bromine atom ortho to the acetate group introduces unique steric and electronic properties that can be exploited in a variety of chemical transformations. This guide provides a comprehensive overview of the core chemical properties, synthesis, and key reactions of ***o*-bromophenyl acetate**, offering field-proven insights for its application in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its effective use in the laboratory.

Chemical and Physical Data

***o*-Bromophenyl acetate** is a derivative of phenol and acetic acid. While specific experimental data for the melting and boiling points of the ortho-isomer are not widely published, data from its structural isomers and related compounds provide valuable context. The key identifiers and computed properties are summarized below.

Property	Value	Source
IUPAC Name	(2-bromophenyl) acetate	[1]
CAS Number	1829-37-4	[1]
Molecular Formula	C ₈ H ₇ BrO ₂	[1]
Molecular Weight	215.04 g/mol	[1]
InChIKey	BEHBHYYPTOHUH-X-UHFFFAOYSA-N	[1]
SMILES	CC(=O)OC1=CC=CC=C1Br	[1]
Appearance	Inferred to be a liquid or low-melting solid	-

Spectroscopic Signature

The structural features of **o-bromophenyl acetate** give rise to a distinct spectroscopic fingerprint, which is crucial for reaction monitoring and quality control.

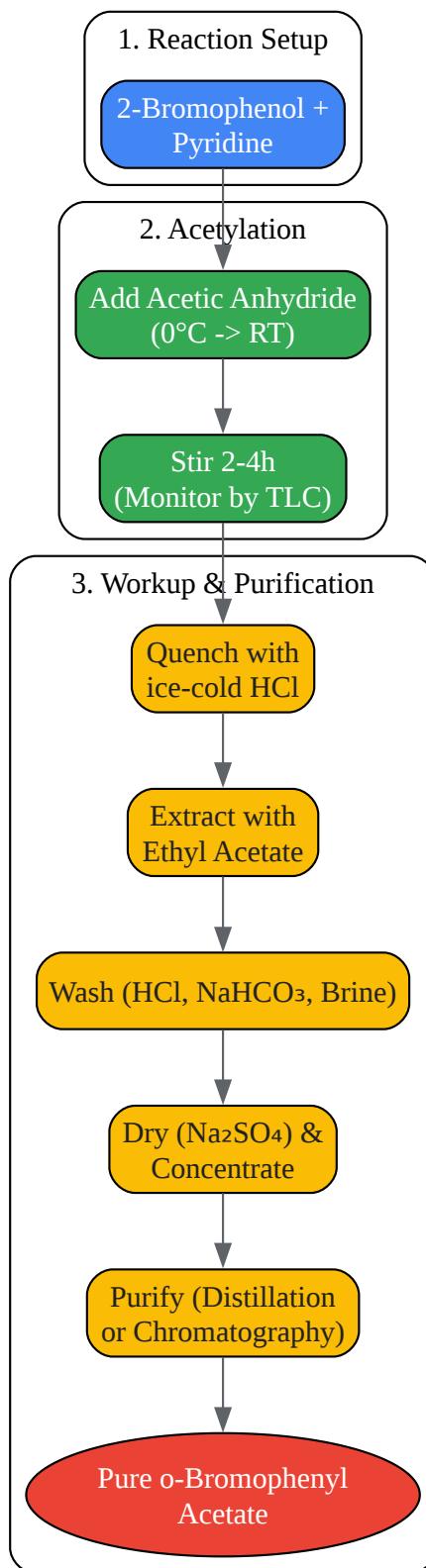
- **Mass Spectrometry (MS):** In electron ionization (EI) mass spectrometry, the molecule exhibits a characteristic fragmentation pattern. The molecular ion peak [M]⁺ would appear as a doublet of equal intensity at m/z 215 and 213, corresponding to the natural abundance of the ⁸¹Br and ⁷⁹Br isotopes. Key fragments observed in GC-MS analysis include ions at m/z 172/174 and m/z 43.[\[1\]](#) The former corresponds to the loss of a ketene molecule (CH₂=C=O) to form the 2-bromophenol radical cation, while the latter represents the highly stable acetyl cation [CH₃CO]⁺.
- **Infrared (IR) Spectroscopy:** The IR spectrum is dominated by absorptions characteristic of its functional groups. A strong, sharp absorption band is expected between 1760-1770 cm⁻¹, indicative of the C=O stretch of the phenyl ester. Additional key peaks include C-O stretching vibrations between 1200-1250 cm⁻¹ and aromatic C=C stretching in the 1450-1600 cm⁻¹ region.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**

- ^1H NMR: The proton NMR spectrum would show two distinct regions. A singlet integrating to 3 protons would appear in the upfield region, typically around δ 2.3 ppm, corresponding to the methyl protons of the acetate group. The aromatic region (δ 7.0-7.7 ppm) would display a complex multiplet pattern for the four protons on the substituted benzene ring, a result of their distinct chemical environments and spin-spin coupling.
- ^{13}C NMR: The carbon NMR spectrum provides further structural confirmation. The carbonyl carbon of the ester is expected to resonate significantly downfield, around δ 168-170 ppm.[2] The methyl carbon will appear far upfield at approximately δ 21 ppm.[2] The six aromatic carbons would appear between δ 115-150 ppm, with the carbon atom bonded to the bromine (C-Br) and the carbon bonded to the oxygen (C-O) being identifiable based on their characteristic shifts and the influence of the substituents.

Synthesis of o-Bromophenyl Acetate

The most direct and common method for preparing **o-bromophenyl acetate** is the esterification of 2-bromophenol with a suitable acetylating agent, such as acetic anhydride or acetyl chloride. This reaction is typically catalyzed by a base or a Lewis acid.

Causality in Experimental Design


The choice of an acid scavenger or catalyst is critical for driving the reaction to completion. A tertiary amine base like pyridine or triethylamine is often employed. It serves a dual purpose: first, to deprotonate the weakly acidic phenol, forming a more nucleophilic phenoxide ion, and second, to neutralize the HCl byproduct generated when using acetyl chloride, thereby preventing side reactions and pushing the equilibrium towards the product. Acetic anhydride is a less reactive but often safer alternative that generates acetic acid as a byproduct, which can be removed during workup.

Experimental Protocol: Acetylation of 2-Bromophenol

This protocol is an illustrative procedure based on standard organic chemistry methodology for phenyl ester synthesis.

- Reagent Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromophenol (10.0 g, 57.8 mmol) and pyridine (50 mL).

- Reaction Initiation: Cool the mixture in an ice bath to 0 °C. Slowly add acetic anhydride (6.5 mL, 69.4 mmol, 1.2 equivalents) dropwise to the stirred solution over 15 minutes. The addition is exothermic and should be controlled to maintain the temperature below 10 °C.
- Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting phenol spot is no longer visible.
- Workup and Quenching: Carefully pour the reaction mixture into 150 mL of ice-cold 2M HCl(aq). This step protonates the pyridine, rendering it water-soluble, and quenches any remaining acetic anhydride.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
- Washing: Combine the organic layers and wash sequentially with 2M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to remove acetic acid, and finally with brine (1 x 50 mL).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude **o-bromophenyl acetate**.
- Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **o-bromophenyl acetate**.

Chemical Reactivity and Synthetic Utility

o-Bromophenyl acetate is a valuable intermediate due to its two distinct reactive sites, which can be addressed selectively.

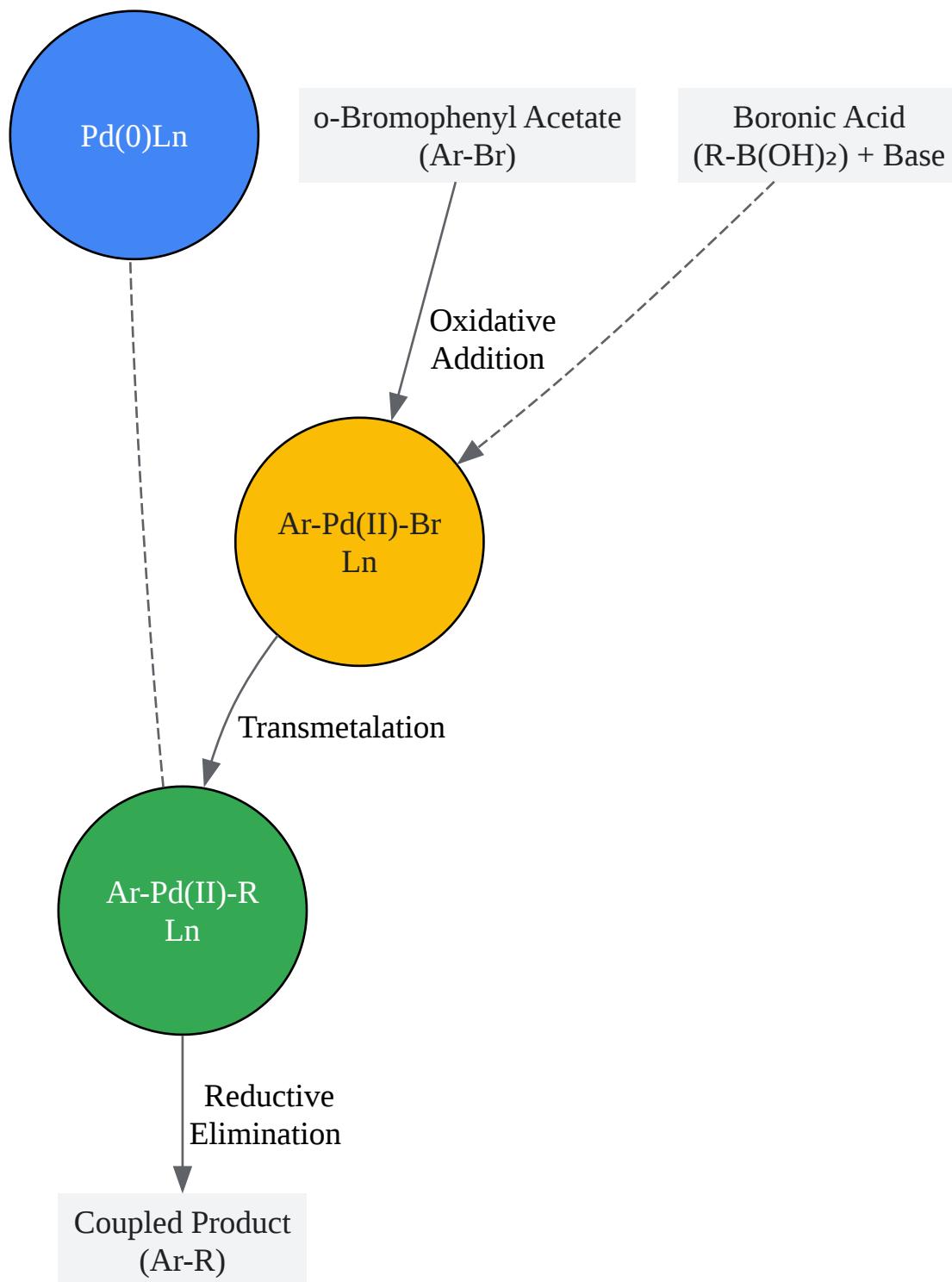
Ester Hydrolysis (Saponification)

The ester linkage can be readily cleaved under basic conditions (saponification) to regenerate 2-bromophenol. This reaction is effectively irreversible due to the deprotonation of the resulting phenol under the basic conditions. This property makes the acetate group a useful protecting group for phenols.

The mechanism involves the nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon. This is followed by the elimination of the 2-bromophenoxy leaving group, which is then protonated during acidic workup.

Caption: Mechanism of base-catalyzed hydrolysis of **o-bromophenyl acetate**.

Palladium-Catalyzed Cross-Coupling Reactions


The carbon-bromine bond is the most synthetically versatile site on the molecule. It serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are cornerstones of modern organic synthesis for constructing complex molecular architectures.

The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between the aryl bromide and an organoboron compound, is particularly powerful.^[3] The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

General Protocol for Suzuki-Miyaura Coupling:

- To a reaction vessel, add **o-bromophenyl acetate**, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (1-5 mol%), and a suitable base (e.g., K_2CO_3 , Cs_2CO_3).
- Add a solvent system, often a mixture of an organic solvent (like toluene or dioxane) and water.

- Heat the mixture, typically between 80-110 °C, under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed.
- After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by chromatography.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As a brominated organic compound and an ester, **o-bromophenyl acetate** requires careful handling. While a specific Safety Data Sheet (SDS) is not readily available, data from the isomeric 4-bromophenyl acetate and related compounds suggest the following precautions.^[4] ^[5]^[6]

- Hazards: May cause skin and serious eye irritation.^[6] Some related compounds may cause an allergic skin reaction.^[4] It is also expected to be toxic to aquatic life.^[4]
- Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid breathing vapors.
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

o-Bromophenyl acetate is a synthetically useful building block whose value lies in its dual reactivity. The ester group can function as a protected phenol, while the ortho-positioned bromine atom provides a reliable site for introducing molecular complexity via modern cross-coupling chemistry. Its predictable spectroscopic properties facilitate straightforward characterization. By understanding its synthesis and reactivity profile, researchers can confidently employ **o-bromophenyl acetate** as a key intermediate in the development of novel pharmaceuticals, agrochemicals, and materials.

References

- PubChem. (n.d.). **o-Bromophenyl acetate**. National Center for Biotechnology Information.

- PubChem. (n.d.). Phenol, 4-bromo-, 1-acetate. National Center for Biotechnology Information.
- Sanofi. (1991). Process for the preparation of α -bromo-phenylacetic acids. U.S. Patent No. 5,036,156.
- Davies, H. M. L., et al. (2015). Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa Derivatives. *Journal of the American Chemical Society*.
- Royal Society of Chemistry. (n.d.). Supporting information.
- PubChem. (n.d.). Ethyl bromophenylacetate. National Center for Biotechnology Information.
- PharmaCompass. (n.d.). 4-Bromophenyl acetic acid.
- Wikipedia. (n.d.). 4-Bromophenylacetic acid.
- ResearchGate. (n.d.). Scheme. Mass fragmentation pattern of N-{ [(4-bromophenyl)amino] carbonothioyl} benzamide.
- ResearchGate. (n.d.). Suzuki coupling of 4-bromoacetophenone and phenylboronic acid to form 4-acetyl biphenyl.
- ResearchGate. (n.d.). ^1H NMR spectrum of (1-(2-bromophenyl)-1H-1,2,3-triazole-4-yl)methyl....
- ChemSynthesis. (n.d.). 3-bromophenyl acetate.
- Human Metabolome Database. (n.d.). ^{13}C NMR Spectrum (1D, 600 MHz, D₂O, predicted) (HMDB0062397).
- Arkat USA, Inc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC.
- LookChem. (n.d.). Cas 1878-68-8,4-Bromophenylacetic acid.
- PubMed Central (PMC). (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. National Institutes of Health.
- Allen. (n.d.). (iii) - H₂O / H⁺ - 4-Bromophenyl acetic acid. In the above reaction 'A' is.
- Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry.
- PubMed Central (PMC). (n.d.). Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation. National Institutes of Health.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine.
- Royal Society of Chemistry. (n.d.). Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- Canadian Journal of Chemistry. (2021). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate.
- Doc Brown's Advanced Organic Chemistry. (n.d.). CH₃Br mass spectrum of bromomethane.
- Chemistry Stack Exchange. (2021). Assignment of the ^{13}C NMR spectrum of 4'-bromoacetophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. o-Bromophenyl acetate | C8H7BrO2 | CID 74586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to o-Bromophenyl Acetate: Properties, Synthesis, and Reactivity]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b118267#o-bromophenyl-acetate-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com